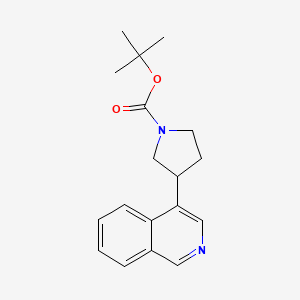
4-(1-Boc-3-pyrrolidinyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Boc-3-pyrrolidinyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound features a pyrrolidinyl group protected by a Boc (tert-butoxycarbonyl) group at the 1-position, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline typically involves the following steps:
Formation of the Pyrrolidinyl Isoquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Boc Protection: The pyrrolidinyl group is then protected using Boc anhydride in the presence of a base like triethylamine (TEA) to yield the Boc-protected isoquinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
化学反应分析
Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral media.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, amines, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or amino-substituted derivatives.
科学研究应用
4-(1-Boc-3-pyrrolidinyl)isoquinoline has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study biological systems and pathways due to its structural similarity to biologically active compounds.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism by which 4-(1-Boc-3-pyrrolidinyl)isoquinoline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
相似化合物的比较
4-(1-Pyrrolidinyl)benzoic acid: This compound lacks the Boc protection and has different reactivity and applications.
1-(3-Pyrrolidinyl)-4-(Boc-amino)piperidine: This compound has a similar Boc-protected pyrrolidinyl group but differs in the core structure.
Uniqueness: 4-(1-Boc-3-pyrrolidinyl)isoquinoline is unique due to its specific structural features, which make it suitable for certain synthetic applications and biological studies that other similar compounds may not be able to fulfill.
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
tert-butyl 3-isoquinolin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-9-8-14(12-20)16-11-19-10-13-6-4-5-7-15(13)16/h4-7,10-11,14H,8-9,12H2,1-3H3 |
InChI 键 |
VBIFIKXJNFEJKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















